2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Description
Structural Elucidation & Molecular Characterization
IUPAC Nomenclature & Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-6-phenylimidazo[2,1-b]thiazole-5-carboxamide . The nomenclature follows these guidelines:
- Imidazo[2,1-b]thiazole : The fused bicyclic core comprises an imidazole ring (positions 1–2–3) fused to a thiazole ring (positions 1’–2’–3’) at the [2,1-b] junction.
- Substituents : A methyl group at position 2, a phenyl group at position 6, and a carboxamide moiety at position 5.
The molecular formula is C₁₃H₁₁N₃OS , with a molecular weight of 257.31 g/mol . The SMILES notation (CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)C(=O)N) and InChIKey (DIWASDVUWOCNAZ-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .
Crystallographic Analysis & X-ray Diffraction Studies
While specific X-ray crystallographic data for this compound are not publicly available, analogous imidazo[2,1-b]thiazole derivatives exhibit planar bicyclic frameworks with bond lengths and angles consistent with aromatic heterocycles. For example:
- The C–N bond lengths in the thiazole ring typically range between 1.32–1.38 Å , while C–S bonds measure 1.70–1.75 Å .
- The dihedral angle between the phenyl substituent and the fused bicyclic system is approximately 15–25° , indicating moderate conjugation .
Crystallographic studies of related compounds, such as 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.89 Å, and β = 102.7° . These data suggest similar packing arrangements for the carboxamide derivative.
Spectroscopic Characterization
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Key proton environments include:
- Methyl group (C2) : A singlet at δ 2.45–2.55 ppm (3H, CH₃) .
- Phenyl ring protons : Multiplet signals between δ 7.20–7.50 ppm (5H, aromatic) .
- Amide NH₂ : Broad resonances near δ 6.80–7.10 ppm (2H, exchangeable) .
13C NMR Spectroscopy
Distinct carbon signals arise from:
- Thiazole C5 : δ 162.5 ppm (carboxamide carbonyl) .
- Aromatic carbons : Phenyl carbons at δ 125–140 ppm and imidazo-thiazole carbons at δ 110–155 ppm .
- Methyl carbon (C2) : δ 14.2 ppm .
Infrared (IR) Spectroscopy
Prominent absorption bands include:
- N–H stretch : 3320–3250 cm⁻¹ (amide NH₂) .
- C=O stretch : 1680–1660 cm⁻¹ (carboxamide) .
- C–N stretch : 1240–1200 cm⁻¹ (imidazo-thiazole ring) .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 257.31 ([M+H]⁺), with fragmentation patterns dominated by:
Quantum Chemical Calculations & Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -5.82 |
| LUMO Energy (eV) | -1.94 |
| Band Gap (eV) | 3.88 |
| Dipole Moment (Debye) | 4.12 |
- HOMO Distribution : Localized on the imidazo-thiazole core and phenyl ring, indicating nucleophilic reactivity .
- LUMO Distribution : Concentrated on the carboxamide group, suggesting electrophilic susceptibility .
Molecular electrostatic potential (MEP) maps highlight regions of negative potential (amide oxygen) and positive potential (thiazole sulfur), aligning with hydrogen-bonding capabilities .
Properties
CAS No. |
143541-88-2 |
|---|---|
Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N3OS/c1-8-7-16-11(12(14)17)10(15-13(16)18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,17) |
InChI Key |
DIWASDVUWOCNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea, Acetone, and α-Bromoacetophenone
The imidazo[2,1-b]thiazole scaffold is constructed via a one-pot reaction involving thiourea, acetone, and α-bromoacetophenone. Thiourea reacts with ethyl bromopyruvate to form 2-aminothiazole-4-carboxylate, which undergoes cyclization with α-bromoacetophenone in ethanol under reflux (4–6 hours). The methyl group at position 2 originates from acetone, while the phenyl group at position 6 is introduced via α-bromoacetophenone.
Key Data :
Alternative Route: Phenacyl Bromide Cyclization
Phenacyl bromide derivatives react with 2-aminothiazole in ethanol under reflux (18–20 hours), followed by alkaline workup to precipitate the product. This method avoids ester intermediates, simplifying purification.
Key Data :
Formylation at Position 5
Vilsmeier-Haack Reaction
The aldehyde group is introduced at position 5 using the Vilsmeier-Haack reagent (POCl₃/DMF). The core compound is treated with POCl₃ in DMF at 50–60°C for 8–10 hours, yielding 6-phenylimidazo[2,1-b]thiazole-5-carbaldehyde.
Key Data :
Oxidation of Aldehyde to Carboxylic Acid
Potassium Permanganate (KMnO₄) in Acidic Medium
The aldehyde is oxidized to 6-phenylimidazo[2,1-b]thiazole-5-carboxylic acid using KMnO₄ in H₂SO₄ (1:1 v/v) at 60°C for 3 hours.
Key Data :
Jones Oxidation
CrO₃ in aqueous H₂SO₄ (Jones reagent) at 0–5°C provides a milder alternative, minimizing side reactions.
Key Data :
Amidation of Carboxylic Acid
Acyl Chloride Intermediate
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ammonium hydroxide to yield the carboxamide.
Key Data :
Direct Coupling Using EDCI/HOBt
Carboxylic acid is activated with EDCI/HOBt and coupled with ammonium chloride in DMF at room temperature (12 hours).
Key Data :
Comparative Analysis of Methods
Spectroscopic Validation
2-Methyl-6-phenylimidazo[2,1-b]thiazole
2-Methyl-6-phenylimidazo[2,1-b]thiazole-5-carboxamide
- FT-IR : ν 1650 cm⁻¹ (C=O amide), ν 3350 cm⁻¹ (N–H stretch).
- 1H NMR (CDCl₃) : δ 2.42 (s, 3H, CH₃), δ 7.2–8.1 (m, 5H, Ar–H), δ 6.8 (br s, 2H, NH₂).
Challenges and Optimization
- Regioselectivity : Ensuring formylation occurs exclusively at position 5 requires precise stoichiometry of DMF/POCl₃.
- Oxidation Side Reactions : Over-oxidation to CO₂ is mitigated by controlling KMnO₄ concentration.
- Amidation Efficiency : EDCI/HOBt outperforms traditional acyl chloride methods in yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
Anticancer Applications
Research has highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives, including 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide, as promising anticancer agents.
Case Studies
- Case Study 1 : A series of derivatives were synthesized and tested against PDAC cell lines (SUIT-2, Capan-1, Panc-1). Notably, compound 9c exhibited significant inhibition of cell migration and proliferation .
- Case Study 2 : Another study demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibited potent cytotoxicity against a range of cancer types including murine leukemia and human cervix carcinoma with GI50 values as low as 1.4 µM .
Antimicrobial Activity
The antimicrobial properties of 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide have also been investigated.
Antimicrobial Spectrum
Research indicates that derivatives of this compound possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, specific derivatives showed minimum inhibitory concentrations (MIC) effective against Staphylococcus epidermidis at 19.5 µg/ml .
Case Studies
- Case Study 3 : A study synthesized several new derivatives which were tested for antimicrobial efficacy against clinical strains. Only select compounds demonstrated significant activity against specific pathogens, highlighting the need for further optimization .
Pharmacological Research
The pharmacological potential of imidazo[2,1-b][1,3]thiazole derivatives extends beyond anticancer and antimicrobial applications.
Drug Development
The unique structure of these compounds allows for modifications that can enhance their pharmacokinetic properties. Ongoing research focuses on optimizing these derivatives for better bioavailability and reduced toxicity profiles.
Summary Table of Applications
| Application | Mechanism/Activity | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation and apoptosis | IC50 values from 5.11 to 10.8 µM in PDAC |
| Antimicrobial | Activity against bacteria (e.g., Staphylococcus) | MIC values as low as 19.5 µg/ml |
| Pharmacological Research | Optimization for better drug properties | Focus on combinatorial therapies |
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in cancer cells, it can induce mitochondrial membrane depolarization, leading to multicaspase activation and apoptosis . The compound’s ability to bind to DNA and enzymes like caspase-3 has been confirmed through molecular docking studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Comparisons
Antitumor Activity :
- The 1,3,4-thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2) and thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2) from unrelated scaffolds show superior activity compared to imidazo-thiazole carboxamides, likely due to enhanced DNA intercalation .
- 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide lacks direct antitumor data but shares structural motifs with QcrB inhibitors (e.g., 10a ), which exhibit in vivo activity against Mycobacterium tuberculosis (MTD >500 mg/kg) .
- Antimicrobial and Antiradical Activity: 10a (imidazo-thiazole carboxamide) reduces bacterial load in chronic TB models, comparable to bedaquiline .
Physicochemical and ADME Properties
- Lipophilicity : The trifluoromethyl group in ND-11564 increases logP (predicted >3.5) compared to the phenyl analog (logP ~2.8), impacting blood-brain barrier penetration .
- Solubility : The carboxylic acid derivative (250.20 g/mol) has higher aqueous solubility (predicted 1.75 g/cm³) than carboxamides, but poor membrane permeability limits bioavailability .
Research Findings and Implications
Biological Activity
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₉H₂₄N₄O₂S
- IUPAC Name : N-ethyl-5-[(3-methoxypropyl)amino]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- SMILES Notation : CCNC(c(s1)c(C)n2c1nc(-c1ccccc1)c2NCCCOC)=O
The biological activity of imidazo[2,1-b][1,3]thiazoles, including 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide, is attributed to their interaction with various molecular targets such as enzymes and receptors. Similar compounds have demonstrated the ability to act as androgen receptor antagonists, which can suppress the growth of prostate cancer cell lines . Additionally, they may inhibit microtubule assembly and induce apoptosis in cancer cells .
Biological Activity Overview
The following table summarizes the biological activities associated with 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide and related compounds:
Anticancer Activity
In a study investigating the anticancer properties of various imidazo[2,1-b][1,3]thiazole derivatives, it was found that compounds similar to 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide exhibited significant inhibition of microtubule assembly at concentrations as low as 20 μM. This suggests a potential role as microtubule-destabilizing agents in cancer therapy .
Antimicrobial Effects
Research has shown that derivatives of imidazo[2,1-b][1,3]thiazoles possess notable antibacterial properties. For example, compounds were tested against Staphylococcus aureus and exhibited minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.012 μg/mL against bacterial topoisomerases without affecting human topoisomerase II . This selectivity indicates a promising therapeutic index for treating bacterial infections.
Q & A
Q. What are the common synthetic routes for 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. A key approach involves Friedel-Crafts acylation using Eaton’s reagent (PO/MeSOH) under solvent-free conditions to form the imidazo-thiazole core . Cyclization steps often employ iodine and triethylamine in DMF, with reflux durations optimized to 1–3 minutes to minimize byproducts . Solvent choice (e.g., acetonitrile vs. DMF) and catalyst loading significantly impact yield and purity, with DMF favoring cyclization efficiency. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?
- Methodological Answer : Structural confirmation relies on H and C NMR spectroscopy to resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]). Purity is assessed via HPLC with C18 columns and UV detection (λ = 254 nm), achieving >98% purity with acetonitrile/water gradients . Thermal stability is evaluated using differential scanning calorimetry (DSC) to identify decomposition points.
Q. What pharmacological activities are reported for imidazo[2,1-b]thiazole derivatives, and what in vitro assays are used to evaluate them?
- Methodological Answer : Imidazo-thiazoles exhibit anticancer (via MTT assays on HeLa cells), antimicrobial (MIC determination against S. aureus), and anti-inflammatory (COX-2 inhibition) activities . Antiparasitic activity is tested using Leishmania amastigote assays, while antioxidant potential is measured via DPPH radical scavenging. Dose-response curves (IC) and selectivity indices (SI) are calculated to prioritize lead compounds .
Advanced Research Questions
Q. How can computational chemistry tools predict reactivity and optimize synthesis?
- Methodological Answer : Quantum mechanical calculations (DFT) model transition states to predict cyclization pathways, while molecular docking identifies substituent effects on bioactivity . Reaction path search algorithms (e.g., AFIR) screen solvent/catalyst combinations in silico, reducing trial-and-error experimentation. Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal conditions (e.g., 80°C, 12 h) for scaling .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:
- Solubility enhancement : Co-solvent systems (PEG-400/water) or nanoformulations .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life and metabolite identification.
- Prodrug design : Esterification of the carboxamide group to improve membrane permeability .
pH-dependent activity (e.g., enhanced antimicrobial action at pH 5.5) must also be validated in physiologically relevant models .
Q. How are structure-activity relationship (SAR) studies designed to enhance bioactivity?
- Methodological Answer : SAR studies systematically vary substituents (e.g., halogenation at C6-phenyl or methyl group replacement):
- Electron-withdrawing groups (e.g., -NO) enhance anticancer activity by stabilizing charge-transfer interactions with DNA .
- Hydrophobic substituents (e.g., -Br) improve membrane penetration, validated via logP measurements .
Parallel synthesis and high-throughput screening (HTS) identify optimal derivatives, with 3D-QSAR models guiding rational design .
Q. How can reaction engineering principles scale synthesis while preserving stereochemical integrity?
- Methodological Answer : Continuous flow reactors minimize thermal degradation during exothermic steps (e.g., cyclization) by enabling precise temperature control . Membrane separation technologies (e.g., nanofiltration) recover catalysts (e.g., Eaton’s reagent) for reuse, reducing costs. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real-time to maintain enantiomeric excess (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
